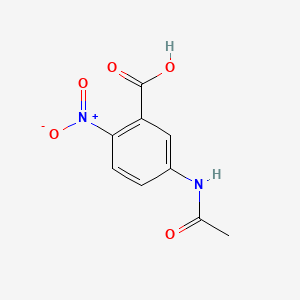

5-Acetamido-2-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHFMOUMOUOGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063435 | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-83-6 | |

| Record name | 5-Acetamido-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamido-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Acetamido-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-Acetamido-2-nitrobenzoic acid, a pivotal chemical intermediate. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's characteristics, synthesis, and applications, grounded in established scientific principles.

Section 1: Core Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.

Nomenclature and CAS Registry

A clear and unambiguous identification is critical in scientific discourse. The compound is systematically named according to IUPAC conventions, and its unique CAS number prevents any confusion with other chemical entities.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 4368-83-6 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈N₂O₅ | [1][2][3][5] |

| Synonyms | 5-(Acetylamino)-2-nitrobenzoic acid, 2-Nitro-5-acetylaminobenzoic acid, 3'-Carboxy-4'-nitroacetanilide | [1][3][4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications. Below is a summary of key data for this compound.

| Property | Value | Source |

| Molecular Weight | 224.17 g/mol | [1][2][3][4][5] |

| Melting Point | 210-220 °C | [3] |

| Boiling Point | 522.9 °C at 760 mmHg | [3] |

| Density | 1.526 g/cm³ | [3] |

| Flash Point | 270.1 °C | [3] |

| Appearance | Off-white powder | [6] |

The presence of both a carboxylic acid and a nitro group, which is electron-withdrawing, influences the compound's acidity, making the carboxylic acid proton more readily donatable.

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established process in organic chemistry. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

Primary Synthetic Pathway: Acetylation and Nitration

A common and logical route to synthesize this compound starts from a more readily available precursor, m-aminobenzoic acid. This multi-step synthesis involves protection of the amino group followed by a regioselective nitration.

Workflow of the Primary Synthetic Route

Caption: Synthesis of this compound from m-aminobenzoic acid.

Causality in Experimental Choices:

-

Acetylation First: The initial acetylation of the amino group in m-aminobenzoic acid serves a dual purpose. Firstly, it protects the amino group from oxidation during the subsequent nitration step, which is performed under harsh acidic conditions. Secondly, the acetamido group is an ortho-, para-director, which guides the incoming nitro group to the desired position.

-

Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is employed as the nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

Alternative Synthetic Route: From 5-Amino-2-nitrobenzoic Acid

An alternative synthesis begins with 5-amino-2-nitrobenzoic acid. This route is more direct as the nitro group is already in the correct position.

Workflow of the Alternative Synthetic Route

Caption: Alternative synthesis via direct acetylation.

Expertise in Practice:

This method is often preferred if the starting material, 5-amino-2-nitrobenzoic acid, is readily available. The reaction is typically cleaner with fewer side products compared to the nitration of an activated aromatic ring.

Detailed Experimental Protocol (Primary Route)

The following protocol is a self-validating system, where successful isolation of the intermediate and final product with the expected spectral characteristics confirms the reaction's progress.

Step 1: Synthesis of m-Acetamidobenzoic Acid

-

In a fume hood, dissolve m-aminobenzoic acid in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture to reflux for a specified period to ensure complete acetylation.

-

Cool the reaction mixture and pour it into cold water to precipitate the m-acetamidobenzoic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound

-

Carefully add the dried m-acetamidobenzoic acid to concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at a controlled temperature.

-

Pour the reaction mixture over crushed ice to precipitate the crude this compound.

-

Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Section 3: Applications in Research and Drug Development

This compound is not an end product in itself but a valuable intermediate. Its functional groups—the carboxylic acid, the acetamido group, and the nitro group—offer multiple points for further chemical modification.

Key Application Areas:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, which can then be further functionalized. The presence of the nitro group can also contribute to antibacterial activity, making it a valuable building block for developing new antimicrobial agents.

-

Materials Science: The aromatic structure and functional groups make it a candidate for the synthesis of novel polymers and other functional materials.

-

Drug Discovery: In medicinal chemistry, it is used as a scaffold to create libraries of compounds for screening against various biological targets. For instance, derivatives of acetamido-benzoic acids have been investigated for their analgesic and anti-inflammatory properties.[7][8][9]

Section 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Proper handling and storage of this compound are paramount to ensure the well-being of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: This compound is known to cause skin and serious eye irritation.[2][3][10][11] It may also cause respiratory irritation.[3][10][11]

-

Precautionary Measures:

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12] Keep away from strong oxidizing agents.[12]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[10][11]

Section 5: Conclusion

This compound (CAS No: 4368-83-6) is a chemical intermediate of significant value in the scientific community. Its well-defined synthesis and versatile reactivity make it an essential tool for researchers and developers in pharmaceuticals and materials science. This guide has provided a comprehensive overview, from its fundamental properties to its practical applications, all while emphasizing the importance of safety and procedural integrity.

References

- Benzoic acid, 5-(acetylamino)-2-nitro- - Substance Details - SRS | US EPA. [Link]

- Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076 - PubChem. [Link]

- Material Safety Data Sheet - 5,5'-Dithiobis(2-nitrobenzoic acid), 99% - Cole-Parmer. [Link]

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed. [Link]

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. [Link]

- Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and...

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 4368-83-6 [sigmaaldrich.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Acetamido-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Acetamido-2-nitrobenzoic acid is a substituted amidobenzoic acid that serves as a critical building block in synthetic organic chemistry. Its structural features—a carboxylic acid group, a nitro group, and an acetamido group—provide multiple reaction sites, making it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, alongside validated analytical methodologies for its characterization and quantification, practical applications, and essential safety protocols. The information herein is intended to equip researchers and drug development professionals with the technical knowledge required for the effective utilization of this compound.

Chapter 1: Fundamental Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its successful application in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and the appropriate analytical techniques for its characterization.

Chemical Identity and Structure

This compound is systematically named and identified by several key descriptors. It is classified as an amidobenzoic acid where a benzoic acid core is substituted with an acetamido group at position 5 and a nitro group at position 2.[1]

-

IUPAC Name: this compound[1]

-

Synonyms: 5-Acetylamino-2-nitrobenzoic acid, 2-Nitro-5-acetylaminobenzoic acid[1]

Core Topic: Molecular Weight and Isotopic Distribution

The molecular weight is a cornerstone property for any chemical compound, essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

The average molecular weight (often referred to as molecular weight) is calculated using the weighted average of the natural abundances of the isotopes of each element in the formula. For C₉H₈N₂O₅, this value is 224.17 g/mol .[1][2][3]

In the context of high-resolution mass spectrometry (HRMS), a technique frequently employed in drug development for precise mass determination, the monoisotopic mass is the more relevant value. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).

-

Monoisotopic Mass: 224.04332136 Da[1]

The distinction is critical: average molecular weight is used for bulk calculations (e.g., weighing out a reagent for a reaction), while monoisotopic mass is used to identify compounds from their mass-to-charge ratio in HRMS, enabling confirmation of elemental composition.

Key Physicochemical Data

The physical properties of this compound are summarized in the table below. These parameters are crucial for selecting appropriate solvents for reactions and purifications, as well as for predicting the compound's behavior in different environments.

| Property | Value | Source(s) |

| Molecular Weight | 224.17 g/mol | [1][2][3] |

| Exact Mass | 224.043 Da | [1] |

| Melting Point | 210-220 °C | [2] |

| Boiling Point | 522.9 °C at 760 mmHg | [2] |

| Density | 1.526 g/cm³ | [2] |

| Appearance | White crystalline powder |

Chapter 2: Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound in experimental settings. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its precision and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC with UV detection is a standard and effective technique for analyzing this compound. The aromatic nature of the compound makes it an excellent chromophore for UV detection.

-

Column: A C18 column is chosen as the stationary phase because its nonpolar nature is well-suited for retaining the moderately polar this compound from a more polar mobile phase.

-

Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous, slightly acidic buffer (like water with 0.1% trifluoroacetic acid) is used. The acetonitrile acts as the strong, eluting solvent, while the acidic water suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention times.

-

Detection: The nitro and acetamido groups on the benzene ring create a conjugated system that absorbs UV light strongly. A detection wavelength around 200-254 nm is typically effective for aromatic compounds.[4]

-

Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase Preparation: Prepare Eluent A as ultrapure water with 0.1% (v/v) Trifluoroacetic acid (TFA) and Eluent B as HPLC-grade acetonitrile with 0.1% (v/v) TFA.[4]

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase to create a 1000 µg/mL stock solution.

-

Perform serial dilutions to prepare working standards in a relevant concentration range (e.g., 1-100 µg/mL).[4]

-

-

Sample Preparation: Dissolve the sample in the mobile phase, ensuring the final concentration falls within the calibration range. Filter all standards and samples through a 0.45 µm syringe filter prior to injection.[4]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Elution: Isocratic elution with a ratio of 65:35 (A:B) is a good starting point. Gradient elution can be developed for more complex mixtures.[4]

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample by interpolating its peak area from this curve.[4]

Chapter 3: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in its utility as a scaffold for building more complex, pharmacologically active molecules. The presence of three distinct functional groups allows for sequential and regioselective chemical modifications.

-

Amide and Carboxylic Acid Groups: These can be hydrolyzed or modified.

-

Nitro Group: This is a particularly versatile functional group. It can be readily reduced to an amine (e.g., 5-acetamido-2-aminobenzoic acid), which can then be used in a wide variety of subsequent reactions, such as diazotization or amide bond formation. This transformation is fundamental in the synthesis of many heterocyclic compounds and other API precursors.[5][6]

The related compound, 5-acetamido-2-hydroxy benzoic acid, has been investigated for its analgesic properties, highlighting the potential for derivatives of this structural class in drug discovery.[7][8]

Sources

- 1. Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid: photoaffinity labeling of human red blood cell ghosts with a 5-nitro-2-(3-phenylpropylamino)-benzoic acid analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 5-Acetamido-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-nitrobenzoic acid, a multifaceted organic compound, holds significant interest within the realms of pharmaceutical research and drug development. Its structure, featuring a carboxylic acid, an acetamido group, and a nitro group on a benzene ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. A thorough understanding of its physical properties is paramount for its effective utilization in medicinal chemistry, enabling informed decisions in process development, formulation, and quality control. This technical guide offers a comprehensive exploration of the key physical characteristics of this compound, underpinned by established experimental methodologies.

Core Physical and Chemical Properties

A foundational understanding of a compound's intrinsic properties is the starting point for its application in research and development. The key identifiers and physical constants for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₅ | [1][2] |

| Molecular Weight | 224.17 g/mol | [1][2] |

| CAS Number | 4368-83-6 | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 210-220 °C | [3] |

| Boiling Point | 522.9 °C at 760 mmHg | N/A |

| Density | 1.526 g/cm³ | N/A |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. While quantitative solubility data for this compound in a range of organic solvents is not extensively available in the public domain, qualitative assessments indicate its solubility characteristics.

Qualitative Solubility:

-

Cold-Soluble: Ethanol, Methanol, Dimethylsulfoxide (DMSO), Acetonitrile, Acetic Acid, Acetone[5]

-

Hot-Soluble: Ethyl Acetate, Water[5]

-

Insoluble: Dichloromethane, Chloroform, Hexane[5]

Experimental Protocol: Determination of Quantitative Solubility by the Gravimetric Method

For a precise understanding of solubility, a standardized experimental protocol is essential. The gravimetric method is a robust and widely used technique for determining the solubility of a solid in a liquid.

Principle: This method involves the preparation of a saturated solution at a specific temperature, followed by the evaporation of the solvent from a known volume of the saturated solution and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Filter the collected solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the filtered saturated solution into the pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Cool the dish in a desiccator and re-weigh it.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of saturated solution taken (L)

Caption: Workflow for Gravimetric Solubility Determination.

Acidity and pKa

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases[7].

Principle: A solution of the weak acid is titrated with a strong base, and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point), where the concentrations of the acid and its conjugate base are equal.

Materials and Equipment:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent such as methanol or ethanol may be used if solubility is low, but this will yield an apparent pKa specific to that solvent mixture.

-

-

Titration:

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring and record the initial pH.

-

Add the standardized NaOH solution in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.

-

The half-equivalence point is the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

-

The pKa is the pH value on the titration curve that corresponds to the half-equivalence point.

-

Caption: Logical flow of pKa determination via potentiometric titration.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a specific spectrum for this compound is not provided, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons. For a structurally similar compound, 5-acetamido-2-hydroxy benzoic acid, the following 1H NMR data in DMSO-d6 has been reported: δ (ppm) 6.89 (1H, d, J = 9.0 Hz, H-3), 7.64 (1H, dd, 9.3 and 2.7 Hz, H-4), 8.08 (1H, d, J = 2.7 Hz, H6), 2.00 (3H, s, CH₃), 9.87 (1H, s, NH)[5]. For this compound, the aromatic protons are expected to be shifted downfield due to the strong electron-withdrawing effect of the nitro group.

Expected ¹H NMR (DMSO-d₆) signals for this compound:

-

Aromatic protons (H-3, H-4, H-6): Expected in the range of 7.5-8.5 ppm, with splitting patterns determined by their coupling constants. The proton ortho to the nitro group (H-3) would likely be the most deshielded.

-

Amide proton (-NH-): A broad singlet, typically downfield (>9 ppm).

-

Carboxylic acid proton (-COOH): A very broad singlet, often not observed or appearing far downfield, and readily exchanges with D₂O.

-

Methyl protons (-CH₃): A singlet around 2.0-2.2 ppm.

Expected ¹³C NMR (DMSO-d₆) signals:

-

Carbonyl carbons (C=O): Two signals expected in the range of 165-175 ppm for the carboxylic acid and amide.

-

Aromatic carbons: Six distinct signals, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C-2) would be significantly downfield.

-

Methyl carbon (-CH₃): A signal around 24 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, amide, and nitro groups.

Expected Characteristic FT-IR Peaks (KBr pellet):

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amide): A sharp peak around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and methyl): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

-

C=O stretch (carboxylic acid and amide): Two strong absorptions in the region of 1650-1760 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-N stretch (amide): In the region of 1200-1400 cm⁻¹.

-

C-O stretch (carboxylic acid): In the region of 1210-1320 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The presence of the nitro-substituted aromatic ring in this compound will result in characteristic UV absorption. While a specific λmax is not available, related nitrobenzoic acids show strong absorptions in the range of 250-350 nm[3].

Crystal Structure and Polymorphism

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This information is crucial for understanding physical properties such as solubility and melting point, and for identifying different polymorphic forms. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, the general methodology for its determination is well-established and would involve single-crystal X-ray diffraction[8].

Chemical Stability and Handling

This compound is a stable compound under normal laboratory conditions. However, it is important to be aware of potential degradation pathways and to handle the compound with appropriate safety precautions.

Stability:

-

Light Sensitivity: Compounds with nitroaromatic functionalities can be sensitive to light. It is advisable to store the compound and its solutions protected from light[9].

-

Thermal Stability: The compound has a high melting point with decomposition. Thermal decomposition may produce hazardous byproducts such as nitrogen oxides (NOx) and carbon monoxide (CO)[9].

-

pH Stability: The acetamido group can undergo hydrolysis under strong acidic or basic conditions to yield 5-amino-2-nitrobenzoic acid[8].

Handling and Safety:

-

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation[10].

-

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

Work should be conducted in a well-ventilated area, such as a fume hood[5][8].

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in drug discovery and development. While some quantitative data remains to be experimentally determined, this guide furnishes researchers and scientists with the foundational knowledge and detailed experimental protocols necessary to characterize this versatile molecule. A thorough understanding and application of these principles will facilitate the successful integration of this compound into synthetic and medicinal chemistry programs.

References

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

- This compound. gsrs. [Link]

- 1H NMR (DMSO-d6). The Royal Society of Chemistry. [Link]

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). HMDB. [Link]

- This compound (C9H8N2O5). PubChemLite. [Link]

- 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). HMDB. [Link]

- This compound. LabSolutions. [Link]

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]

- This compound. CAS Common Chemistry. [Link]

- Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076. PubChem. [Link]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

- CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

- Figure S4. 13 C NMR spectrum of Compound 5, 100 MHz, DMSO-d6..

- Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives..

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. [Link]

- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]

- 5-Amino-2-nitrobenzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

- Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Acetamido-2-nitrobenzoic Acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-acetamido-2-nitrobenzoic acid, a versatile chemical intermediate with significant potential in drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the compound's chemical structure, synthesis, spectroscopic characterization, and its burgeoning role as a scaffold for novel therapeutic agents.

Unveiling the Core Structure: Chemical Identity and Properties

This compound, systematically named according to IUPAC nomenclature, is a substituted benzoic acid derivative. The core structure consists of a benzene ring functionalized with a carboxylic acid group, an acetamido group, and a nitro group at positions 1, 5, and 2, respectively. This unique arrangement of electron-withdrawing and electron-donating groups imparts a distinct chemical reactivity profile, making it a valuable precursor in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₅ | |

| Molecular Weight | 224.17 g/mol | |

| Appearance | Off-white to yellow crystalline solid | General laboratory observation |

| Melting Point | 210-220 °C | |

| CAS Number | 4368-83-6 |

digraph "5_Acetamido_2_nitrobenzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a[label=""]; b[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="C", pos="0,0!"]; h [label="C", pos="1.2,0.7!"]; i[label="C", pos="1.2,2.1!"]; j [label="C", pos="0,2.8!"]; k [label="C", pos="-1.2,2.1!"]; l [label="C", pos="-1.2,0.7!"]; m [label="C(=O)O", pos="-2.4,0!"]; n [label="N(=O)[O-]", pos="2.4,0!"]; o [label="NC(=O)C", pos="0,4.2!"];

g -- h -- i -- j -- k -- l -- g; l -- m; h -- n; j -- o; }

Caption: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the acetylation of its precursor, 5-amino-2-nitrobenzoic acid. This method is efficient and provides a high yield of the desired product. An alternative, two-step route starting from m-aminobenzoic acid is also established.

Preferred Synthetic Route: Acetylation of 5-Amino-2-nitrobenzoic Acid

This protocol outlines the acetylation of 5-amino-2-nitrobenzoic acid using acetic anhydride. The causality behind this choice lies in the ready availability of the starting material and the straightforward nature of the acylation reaction, which selectively protects the amino group.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of 5-amino-2-nitrobenzoic acid in 50 mL of glacial acetic acid.

-

Addition of Acetylating Agent: To this suspension, slowly add 1.2 equivalents of acetic anhydride.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in DMSO-d₆):

-

~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~10.5 ppm (s, 1H): Amide proton (-NH-).

-

~8.5 ppm (d, 1H): Aromatic proton ortho to the nitro group.

-

~8.2 ppm (dd, 1H): Aromatic proton ortho to the acetamido group and meta to the nitro group.

-

~7.9 ppm (d, 1H): Aromatic proton meta to both the nitro and acetamido groups.

-

~2.1 ppm (s, 3H): Methyl protons of the acetamido group (-COCH₃).

¹³C NMR (Predicted, in DMSO-d₆):

-

~169 ppm: Carbonyl carbon of the acetamido group.

-

~166 ppm: Carboxylic acid carbon.

-

~145-120 ppm: Aromatic carbons.

-

~24 ppm: Methyl carbon of the acetamido group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3250 | N-H (Amide) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1670 | C=O (Amide I) | Stretching |

| 1550 & 1350 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |

| ~1540 | N-H (Amide II) | Bending |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state.[3][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 224. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), the carboxylic acid group (-COOH, 45 Da), and the acetamido group (-NHCOCH₃, 58 Da).[5][6][7]

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise as anti-inflammatory agents and as potential therapeutics in oncology.

Anti-inflammatory Agents: Targeting COX-2

Derivatives of 5-acetamido-2-hydroxybenzoic acid, a close analog, have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[1][8] The inhibition of COX-2 is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) to exert their therapeutic effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9][10] The structural modifications on the this compound scaffold can be tailored to enhance selectivity and potency for the COX-2 enzyme.

Caption: Mechanism of action of NSAIDs via COX-2 inhibition.

Anticancer Potential: Modulation of Signaling Pathways

Benzoic acid derivatives have garnered significant attention for their anticancer properties.[11][12] One of the key mechanisms of action is the inhibition of histone deacetylases (HDACs).[13][14] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The this compound core can be functionalized to design potent and selective HDAC inhibitors.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Conclusion and Future Perspectives

This compound is a chemical intermediate with a rich potential for the development of novel therapeutic agents. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis and biological evaluation of diverse libraries of its derivatives to explore their full therapeutic potential, particularly in the areas of inflammation and oncology. Detailed mechanistic studies will be crucial to understand the structure-activity relationships and to optimize the design of next-generation drug candidates based on this promising scaffold.

References

- Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem Technical Guides.

- BenchChem. (2025). Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Drug Discovery and Development. BenchChem Technical Guides.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem Technical Guides.

- Ramalingam, M., et al. (2008). Experimental (FTIR and FT-Raman) and Ab Initio and DFT Study of Vibrational Frequencies of 5-amino-2-nitrobenzoic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 23-30. [Link]

- ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)...

- Santos, C. B. R., et al. (2023). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives.

- Aravinthraj, M., et al. (n.d.). FTIR functional groups assignments associated with the samples (i) 2NBA...

- Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504. [Link]

- Kumar, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28. [Link]

- Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]

- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of antiinflammatory drugs. International Journal of Tissue Reactions, 20(1), 3-15. [Link]

- Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society. [Link]

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)

- Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

- Tatapudi, K. K., et al. (2022). MS/MS spectrum and proposed fragmentation of compound 5.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Santos, C. B. R., et al. (n.d.). Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and...

- Chemistry LibreTexts. (2023).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).

- Kumar, S., et al. (2024).

- Iartsev, A. V., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 58-64. [Link]

- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]

- Prasath, R., et al. (2014). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 6(5), 786-800. [Link]

- Abramson, S., & Weissmann, G. (1989). The mechanisms of action of nonsteroidal antiinflammatory drugs.

- BenchChem. (2025). Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid. BenchChem Technical Guides.

- Ansari, R., & Kirpalani, D. M. (2022). The FTIR spectra of 50 mg/L benzoic acid at various sonication times....

Sources

- 1. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanisms of action of nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Acetamido-2-nitrobenzoic Acid

This guide provides a comprehensive, in-depth technical overview of the synthesis of 5-Acetamido-2-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document elucidates the core synthetic pathway, explains the underlying chemical principles, and provides a detailed, field-proven experimental protocol.

Introduction: The Significance of this compound

This compound is a multifaceted aromatic compound featuring an acetamido group, a nitro group, and a carboxylic acid moiety on a benzene ring.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, while the acetamido and carboxylic acid groups offer multiple sites for further chemical modification. This trifunctionality allows for the construction of complex molecular architectures, making it a sought-after precursor in the synthesis of heterocyclic compounds and other pharmacologically active molecules. From a structural standpoint, it is classified as both an amidobenzoic acid and a C-nitro compound.[1]

The Core Synthesis Pathway: Acetylation of 5-Amino-2-nitrobenzoic Acid

The most direct and widely employed synthetic route to this compound is the N-acetylation of 5-Amino-2-nitrobenzoic acid. This reaction involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the amino group of the starting material. The most common acetylating agent for this transformation is acetic anhydride, often in the presence of a catalyst to facilitate the reaction.

The underlying principle of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 5-Amino-2-nitrobenzoic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the stable amide bond.

The reaction is typically carried out under acidic or basic conditions, or with gentle heating, to enhance the rate of reaction.[1] The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product.

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 5-Amino-2-nitrobenzoic acid |

| Reagent | Acetic Anhydride |

| Catalyst (optional) | Glacial Acetic Acid or Sulfuric Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Purification Method | Recrystallization |

| Expected Yield | >85% |

| Melting Point | 225°C (decomposes)[2] |

| Molecular Formula | C₉H₈N₂O₅[3] |

| Molecular Weight | 224.17 g/mol [3] |

Detailed Experimental Protocol

This protocol details a robust and reproducible method for the synthesis of this compound from 5-Amino-2-nitrobenzoic acid.

Materials and Equipment:

-

5-Amino-2-nitrobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent and catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter flask

-

Filter paper

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.055 mol) of 5-Amino-2-nitrobenzoic acid.

-

Addition of Reagents: To the flask, add 20 mL of acetic anhydride and, optionally, 5 mL of glacial acetic acid. The glacial acetic acid can serve as both a solvent and a catalyst.

-

Heating and Reflux: Attach a reflux condenser to the round-bottom flask and place the setup in a heating mantle. Heat the reaction mixture to a gentle reflux with continuous stirring.

-

Reaction Monitoring: Maintain the reflux for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. As the solution cools, the this compound product will begin to precipitate out of the solution.

-

Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water with stirring. This will cause the complete precipitation of the product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven or air-dry to a constant weight.

Purification by Recrystallization:

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The purified this compound will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Final Drying: Dry the purified product to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physicochemical Properties:

-

Appearance: Light yellow to amber powder or crystals.[2]

-

Melting Point: 225°C (with decomposition).[2]

Spectroscopic Data:

-

¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The aromatic region is expected to show a complex splitting pattern due to the substitution on the benzene ring. The proton ortho to the nitro group (at the 3-position) would be shifted downfield.[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct resonances for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the methyl carbon of the acetyl group.

-

FTIR Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching of the amide

-

C=O stretching of the carboxylic acid and the amide

-

N-O stretching of the nitro group

-

O-H stretching of the carboxylic acid

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has outlined a reliable and efficient pathway for the synthesis of this compound via the N-acetylation of 5-Amino-2-nitrobenzoic acid. The provided experimental protocol, coupled with the underlying chemical principles and characterization data, offers a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The versatility of this compound as a synthetic intermediate underscores the importance of a well-defined and reproducible synthetic methodology.

References

- This compound - gsrs. (URL: [Link])

- Experiment 8 - Amide Prepar

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (URL: [Link])

- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH. (URL: [Link])

- Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR. (URL: [Link])

- Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

- Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

- 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL: [Link])

- Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino - SciSpace. (URL: [Link])

- FTIR functional groups assignments associated with the samples (i) 2NBA...

- Synthesis of p-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

- 1 H NMR and 13 C NMR data for compounds 5 and 6.

Sources

An In-Depth Technical Guide to 5-Acetamido-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a nitro group, and an acetamido group, provides a rich scaffold for a multitude of chemical transformations. This unique combination of functional groups, with their distinct electronic and directing effects, makes it a strategic starting material for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The presence of the nitro group, a powerful electron-withdrawing group and a precursor to an amino group, alongside the protected amine (acetamide) and the carboxylic acid, allows for selective and sequential chemical modifications. This guide offers a comprehensive overview of the synthesis, properties, and critical applications of this compound, with a particular focus on its role as a key intermediate in the development of active pharmaceutical ingredients (APIs).

Chemical Properties and Identification

A clear understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 5-Acetylamino-2-nitrobenzoic acid, 2-Nitro-5-acetylaminobenzoic acid |

| CAS Number | 4368-83-6[1] |

| Molecular Formula | C₉H₈N₂O₅[1] |

| Molecular Weight | 224.17 g/mol [1] |

| Appearance | White to beige crystalline powder |

| Melting Point | 210-220 °C[2] |

| Solubility | Soluble in water, sparingly soluble in ethanol.[3] |

| InChI Key | ZSHFMOUMOUOGKI-UHFFFAOYSA-N[4] |

Synthesis of this compound

The most common and logical laboratory-scale synthesis of this compound is achieved through the electrophilic nitration of 3-acetamidobenzoic acid. The acetamido group is an ortho-, para-director and is activating, while the carboxylic acid group is a meta-director and is deactivating. The nitration occurs at the position ortho to the activating acetamido group and meta to the deactivating carboxylic acid group.

Experimental Workflow: Synthesis via Nitration

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Acetamidobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

-

Deionized water

Procedure:

-

Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add concentrated sulfuric acid. Slowly add 3-acetamidobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This process is highly exothermic and should be done in an ice bath to maintain a low temperature.

-

Nitration: Cool the solution of 3-acetamidobenzoic acid in sulfuric acid to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise to the reaction flask. The temperature of the reaction mixture must be carefully controlled and maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Completion: After the addition of the nitrating mixture is complete, allow the reaction to stir at a low temperature (0-10 °C) for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices:

-

The use of concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Maintaining a low temperature is crucial to control the exothermic nitration reaction and to ensure the regioselectivity of the substitution, minimizing the formation of unwanted isomers and degradation products.

-

The acetamido group on the starting material protects the amino group from oxidation by the strong acid mixture and directs the nitration to the desired position.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for a range of subsequent reactions, such as reduction of the nitro group to an amine, hydrolysis of the acetamide, and various coupling reactions involving the carboxylic acid.

Intermediate in the Synthesis of X-ray Contrast Agents

One of the significant applications of this compound is as a precursor in the synthesis of non-ionic X-ray contrast media. A Chinese patent describes a synthetic method for a key intermediate of Iodixanol (Visipaque), a widely used contrast agent. The synthesis involves the use of a derivative of 5-acetamidobenzoic acid, highlighting the importance of this structural motif in the field.

Precursor for Heterocyclic Scaffolds

The bifunctional nature of the derivatives of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

-

Benzimidazoles: The reduction of the nitro group to an amine, followed by intramolecular cyclization or condensation with other reagents, can lead to the formation of benzimidazole derivatives. Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including anthelmintic, antimicrobial, and anticancer properties.

Potential in the Synthesis of Drug Analogs

-

Niclosamide Analogs: Niclosamide, an anthelmintic drug, has gained attention for its potential as an anticancer and antiviral agent. While niclosamide itself is synthesized from different starting materials, this compound provides a valuable scaffold for the synthesis of novel analogs with potentially improved efficacy and reduced cytotoxicity. The functional groups on this intermediate allow for the systematic exploration of structure-activity relationships.

Workflow for a Potential Pharmaceutical Application

Sources

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds - Google Patents [patents.google.com]

- 3. Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Acetamido-2-nitrobenzoic acid: Nomenclature, Properties, and Synthesis

Abstract: This guide provides an in-depth analysis of 5-Acetamido-2-nitrobenzoic acid, a key chemical intermediate. It covers the compound's extensive nomenclature, including its IUPAC name and various synonyms, alongside a detailed summary of its chemical and physical properties. The document outlines a robust, three-step synthesis protocol, starting from anthranilic acid, detailing the underlying chemical principles and experimental procedures. This whitepaper is intended for researchers, chemists, and professionals in drug development, offering a comprehensive technical resource for the understanding and application of this versatile compound.

Introduction

This compound is a substituted aromatic carboxylic acid belonging to the family of nitrobenzoic acids.[1] Its structure, featuring an acetamido group, a nitro group, and a carboxylic acid moiety on a benzene ring, makes it a trifunctional and highly versatile building block in organic synthesis.[2] The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a valuable precursor in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[2][3] Understanding its various names and chemical identifiers is crucial for effective sourcing, regulatory compliance, and unambiguous scientific communication. This guide aims to consolidate this information and provide practical, field-proven insights into its synthesis and properties.

Part 1: Nomenclature and Identification

Accurate identification of a chemical compound is foundational to scientific research. This compound is cataloged across numerous databases and commercial inventories under several names and identifiers.

Synonyms and Alternative Names: The most frequently encountered synonyms reflect the two primary ways of naming the substituents on the benzoic acid core:

-

5-Acetylamino-2-nitrobenzoic acid : This name uses the synonym "acetylamino" for the acetamido group.[4]

-

2-Nitro-5-acetylaminobenzoic acid : This variant prioritizes the nitro group in the naming scheme.[5][6]

-

Benzoic acid, 5-(acetylamino)-2-nitro- : This is a common indexing name used in chemical databases.[4][7]

-

3'-Carboxy-4'-nitroacetanilide : This less common name treats the molecule as a derivative of acetanilide.[4]

Chemical Identifiers: For unambiguous identification, a set of standardized identifiers is used globally. The key identifiers for this compound are summarized in the table below.

| Identifier Type | Value | Source |

| CAS Number | 4368-83-6 | [4][5][6][7] |

| PubChem CID | 78076 | [4] |

| EC Number | 224-461-4 | [4][5] |

| Molecular Formula | C₉H₈N₂O₅ | [4][7] |

| Molecular Weight | 224.17 g/mol | [4][7] |

| InChIKey | ZSHFMOUMOUOGKI-UHFFFAOYSA-N | [4][5][8] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)[O-])C(=O)O | [4] |

Part 2: Physicochemical and Safety Data

The physical and chemical properties of this compound dictate its handling, storage, and application in synthetic chemistry.

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White crystalline powder | |

| Melting Point | 210-220 °C | [5][6] |

| Boiling Point | 522.9 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.526 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in water |

Safety and Handling: This compound is classified as an irritant.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261, P280, P302+P352, P305+P351+P338.

-

Storage : Store in a well-closed container at 2°C - 8°C.

Part 3: Synthesis Protocol and Mechanistic Insights

This compound is not typically synthesized directly. A common and logical synthetic route involves a three-step process starting from the readily available precursor, anthranilic acid (2-aminobenzoic acid). This pathway is analogous to the synthesis of its isomer, 2-amino-5-nitrobenzoic acid.[3] The core strategy involves protecting the reactive amino group, performing a regioselective nitration, and then deprotecting the amino group if needed, or in this case, stopping after nitration.

The workflow diagram below illustrates this efficient synthesis pathway.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol:

This protocol is adapted from established methods for the protection and nitration of substituted benzoic acids.[3]

Step 1: Acetylation (Protection) of Anthranilic Acid

-

Causality : The amino group of anthranilic acid is a strong activating group and is susceptible to oxidation by the nitrating mixture. Acetylation protects the amino group by converting it to a less reactive acetamido group. This also directs the incoming nitro group to specific positions on the aromatic ring.

-

Procedure :

-

In a 250 mL flask, suspend 0.1 mol of anthranilic acid in 100 mL of water.

-

While stirring vigorously, add 0.11 mol of acetic anhydride.

-

Stir the mixture at room temperature for 30-45 minutes. The product, N-acetylanthranilic acid, will begin to precipitate.

-

Cool the mixture in an ice bath to complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The expected yield is typically high.

-

Step 2: Nitration of N-Acetylanthranilic Acid

-

Causality : A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion. The acetamido group is an ortho-, para-director. The bulky carboxylic acid group sterically hinders the ortho-position (position 3), while the other ortho-position (position 6) is also somewhat hindered. The para-position (position 5) is therefore the primary site of electrophilic substitution. The existing nitro group at position 2 is a strong deactivating group, which would make nitration of a pre-nitrated compound difficult. The synthesis route shown is therefore more logical.

-

Procedure :

-

In a 500 mL flask, carefully add the dried N-acetylanthranilic acid (from Step 1) in small portions to 150 mL of concentrated sulfuric acid, keeping the temperature below 10°C using an ice-salt bath.

-

Prepare the nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 50 mL of concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of N-acetylanthranilic acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring. The product, this compound, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry. Recrystallization from ethanol or acetic acid can be performed for further purification.

-

Part 4: Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its value lies in the differential reactivity of its functional groups, which can be selectively modified.

-

Pharmaceutical Synthesis : The nitro group can be reduced to an amine, and the acetamido group can be hydrolyzed back to an amine. This creates a diamino benzoic acid derivative, a common scaffold in drug discovery. For example, related aminobenzoic acids are precursors to analgesics and anti-inflammatory agents.[9][10][11]

-

Dye and Pigment Industry : The aromatic nitro and amino functionalities are key components of many azo dyes and other chromophores.

-

Materials Science : It can be used as a monomer or precursor for specialty polymers and materials with unique electronic or optical properties.

The logical relationship diagram below shows the potential transformations of the target compound into other useful intermediates.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a chemical intermediate of significant utility, defined by its versatile trifunctional structure. A clear understanding of its comprehensive nomenclature, including a range of synonyms and chemical identifiers, is essential for its effective use in research and manufacturing. The properties and synthesis protocol detailed in this guide provide a solid foundation for its application in the fields of medicinal chemistry, materials science, and industrial organic synthesis.

References

- PubChem. Benzoic acid, 5-(acetylamino)-2-nitro-. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/78076[4]

- Echemi. This compound. URL: https://www.echemi.com/products/pid_30353-5-acetamido-2-nitrobenzoic-acid.html[5]

- US EPA. Benzoic acid, 5-(acetylamino)-2-nitro- - Substance Details - SRS. URL: https://cdxapps.epa.gov/srs-public/substance-details/124099[7]